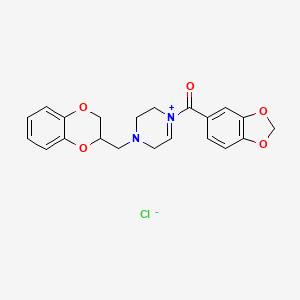

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride

Description

The compound 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride features a complex heterocyclic architecture. Its core structure includes:

- A 1,3-benzodioxol-5-ylcarbonyl group (a methylenedioxy-substituted aromatic ring linked via a carbonyl).

- A piperazinium chloride moiety, a six-membered ring with two nitrogen atoms, quaternized to form a cationic species with a chloride counterion.

- A 2,3-dihydro-1,4-benzodioxin-2-ylmethyl substituent, providing a fused bicyclic ether system.

The piperazinium group may enhance solubility and bioavailability compared to neutral analogs .

Properties

CAS No. |

74754-17-9 |

|---|---|

Molecular Formula |

C21H21ClN2O5 |

Molecular Weight |

416.9 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,5-dihydro-2H-pyrazin-1-ium-1-yl]methanone;chloride |

InChI |

InChI=1S/C21H21N2O5.ClH/c24-21(15-5-6-18-20(11-15)27-14-26-18)23-9-7-22(8-10-23)12-16-13-25-17-3-1-2-4-19(17)28-16;/h1-6,9,11,16H,7-8,10,12-14H2;1H/q+1;/p-1 |

InChI Key |

DBAQTAGABZKCAD-UHFFFAOYSA-M |

Canonical SMILES |

C1C[N+](=CCN1CC2COC3=CC=CC=C3O2)C(=O)C4=CC5=C(C=C4)OCO5.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzodioxin intermediates, followed by their coupling with the piperazinium core under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace certain atoms or groups with different ones to create derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and therapeutic targets.

Medicine

In medicine, the compound could be studied for its pharmacological properties, including its potential as a drug candidate. Its interactions with specific molecular targets may reveal new treatments for various diseases.

Industry

In industrial applications, the compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its structural features could also make it useful in the design of catalysts for chemical processes.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Anti-inflammatory Benzodioxin Derivatives

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () shares the benzodioxin subunit with the target compound. In carrageenan-induced rat paw edema assays, it demonstrated anti-inflammatory activity comparable to Ibuprofen (ED₅₀ ~20 mg/kg) . The target compound’s benzodioxin and benzodioxol groups may similarly interact with cyclooxygenase (COX) enzymes or inflammatory mediators. However, the piperazinium chloride substituent could alter pharmacokinetics, such as increased water solubility or prolonged half-life, though direct data is lacking.

Antimicrobial Pyrazole Derivatives

1-Benzoyl-5-aryl-4,5-dihydropyrazoles () exhibit antimicrobial activity due to their pyrazole and benzoyl groups. While structurally distinct, the target compound’s benzodioxol-carbonyl moiety may mimic the benzoyl group in disrupting microbial cell membranes or enzyme function . The piperazinium chloride could further enhance ionic interactions with bacterial targets, but antimicrobial testing of the target compound is required to confirm this hypothesis.

Piperazine/Piperidine-Based Analogs

1-(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-piperidine-4-carboxylic acid () shares the benzodioxin-carbonyl-piperidine backbone. Piperidine and piperazine derivatives are common in drug design due to their conformational flexibility and ability to engage hydrogen bonding. The target compound’s quaternized piperazinium group may offer superior solubility compared to the neutral piperidine analog, though biological activity data for the latter is unavailable .

Data Table: Structural and Functional Comparison

Biological Activity

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride (CAS No. 74754-17-9) is a synthetic compound with potential biological activity attributed to its unique structural features. This compound incorporates a benzodioxole moiety, which is known for various pharmacological properties, including antidiabetic and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C21H23ClN2O5

- Molecular Weight : 418.87 g/mol

- Structure : The compound features a piperazinium ring linked to a benzodioxole derivative, which may enhance its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing primarily on its antidiabetic and anticancer properties. The following sections summarize key findings from various research studies.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes through the inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism.

- In Vitro Studies :

- The compound exhibited significant α-amylase inhibitory activity with an IC50 value of approximately 0.68 µM, indicating a strong potential for blood glucose regulation .

- Comparative analysis showed that other synthesized benzodioxole derivatives also displayed varying degrees of α-amylase inhibition, suggesting that modifications to the benzodioxole structure can enhance efficacy .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines.

- Cytotoxicity Tests :

- The compound demonstrated selective cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .

- In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Case Studies and Research Findings

A study conducted by researchers synthesized several benzodioxole derivatives and assessed their biological activities. Key findings include:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| IIa | α-Amylase Inhibition | 0.85 | Effective against diabetes |

| IIc | α-Amylase Inhibition | 0.68 | Significant blood glucose reduction in vivo |

| IId | Cytotoxicity | 26–65 | Effective against multiple cancer lines |

These findings indicate that structural modifications within the benzodioxole framework can lead to compounds with enhanced biological activities.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes and pathways related to glucose metabolism and cancer cell proliferation. The presence of the piperazinium group may facilitate binding to target proteins, enhancing its pharmacological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.